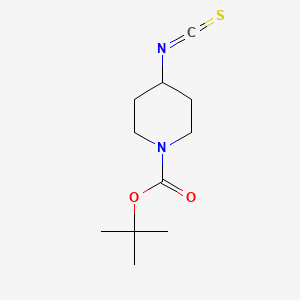

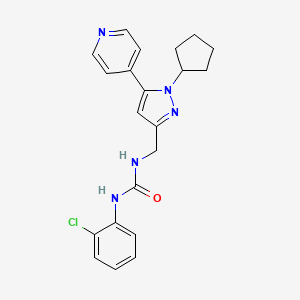

![molecular formula C19H14Cl2N4OS B2502376 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-83-1](/img/structure/B2502376.png)

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine ring system. This class of compounds is known for its diverse chemical properties and potential biological activities. The specific compound is characterized by the presence of a 2,6-dichlorobenzyl group attached via a sulfanyl linker to the triazolopyrimidine core, and a 4-methoxyphenyl group at the 7-position.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the condensation of isothiosemicarbazones with ethoxymethylenemalononitrile, yielding dihydrotriazolopyrimidines, which can be further oxidized to the corresponding triazolopyrimidines . Another approach involves the reaction of β-ketosulfonamides with aromatic aldehydes and 3-amino-1,2,4-triazole in boiling DMF, leading to the formation of target compounds, albeit in moderate yields . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate 2,6-dichlorobenzyl and 4-methoxyphenyl substituents at the relevant positions.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is characterized by a fused triazole and pyrimidine ring system. The presence of various substituents can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be quite varied. For instance, 3-substituted [1,2,4]triazolo[1,5-a]pyrimidinium betaines have been synthesized and their reactions investigated, demonstrating the potential for diverse chemical transformations . The introduction of different functional groups, such as the sulfanyl linker and methoxyphenyl group, would likely further diversify the chemical behavior of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The lipophilicity, electronic properties, and potential for hydrogen bonding are all factors that would be relevant to this compound. For example, the presence of a methoxy group could increase the molecule's electron-donating capacity, while the dichlorobenzyl group could add to its lipophilicity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, the synthesis and reactions of [1,2,4]triazolo[1,5-a]pyrimidinium betaines have been explored, showcasing the potential for creating novel compounds with unique properties through the treatment of 2-alkylaminopyrimidines with phosgene and subsequent reactions (Marley, Wright, & Preston, 1989). Additionally, the development of novel synthesis methods for 3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives further exemplifies the ongoing research into expanding the toolkit for synthesizing these compounds (Fizer, Slivka, & Lendel, 2013).

Biological and Agricultural Applications

Research has also focused on evaluating the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, with studies indicating their potential as antimicrobial and herbicidal agents. A study on the development of an enzyme-linked immunosorbent assay (ELISA) for the detection of metosulam, a herbicide structurally related to the compound , highlights the application of these compounds in agricultural chemistry (Parnell & Hall, 1998). This research indicates the relevance of [1,2,4]triazolo[1,5-a]pyrimidines in the development of analytical methods for environmental monitoring and agricultural management.

Antimicrobial Activity

The antimicrobial potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been documented, with studies reporting the synthesis and antimicrobial evaluation of various derivatives. This includes research on novel disubstituted pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines containing thioether and aryl moieties, indicating their potential for use in medical and pharmaceutical research as antimicrobial agents (Li et al., 2012).

Eigenschaften

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4OS/c1-26-13-7-5-12(6-8-13)17-9-10-22-18-23-19(24-25(17)18)27-11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUVQJKPSCDEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

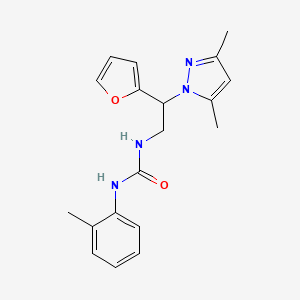

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)

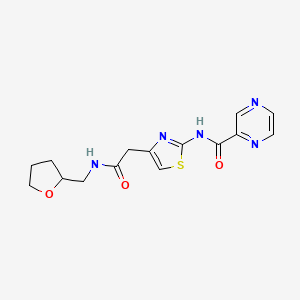

![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)

![4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502309.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)